
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, also known as ABT-737, is a small molecule drug that has been extensively studied for its potential use as a cancer treatment. ABT-737 is a member of the BH3-mimetic class of drugs, which are designed to target and inhibit anti-apoptotic proteins in cancer cells.
作用機序
The mechanism of action of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves its binding to anti-apoptotic proteins in cancer cells, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins normally prevent the activation of the pro-apoptotic proteins, such as Bax and Bak, which are responsible for inducing apoptosis in cells. By binding to the anti-apoptotic proteins, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine can release the pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been shown to have potent anti-cancer effects in vitro and in vivo. The drug has been shown to induce apoptosis in a variety of cancer cell types, including leukemia, lymphoma, and solid tumors. N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine is its specificity for cancer cells. The drug targets anti-apoptotic proteins that are overexpressed in cancer cells, but not in normal cells. This specificity reduces the risk of toxicity and side effects associated with traditional cancer treatments. However, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has some limitations for lab experiments, including its low solubility in water and its susceptibility to degradation in acidic conditions.
将来の方向性
There are many future directions for the use of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in cancer treatment. One direction is the development of new BH3-mimetic drugs that can target a wider range of anti-apoptotic proteins. Another direction is the combination of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, the use of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in combination with biomarkers to predict patient response could improve patient outcomes. Finally, the development of new delivery methods for N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, such as nanoparticles or liposomes, could improve its efficacy and reduce toxicity.
合成法
The synthesis of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves several steps, including the formation of the benzothiazole ring, the introduction of the aminophenyl group, and the attachment of the methyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively studied and optimized, resulting in a reliable and efficient method for producing the drug.
科学的研究の応用
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively studied for its potential use as a cancer treatment. The drug works by targeting and inhibiting anti-apoptotic proteins in cancer cells, which are proteins that prevent the cells from undergoing apoptosis, or programmed cell death. By inhibiting these proteins, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine can induce apoptosis in cancer cells, leading to their death.
特性
分子式 |
C14H13N3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-4-2-3-5-13(12)18-14(17)16-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3 |
InChIキー |
FOWQEOALMIMXPO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N |
正規SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
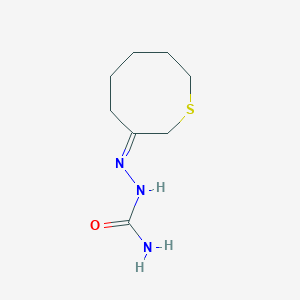
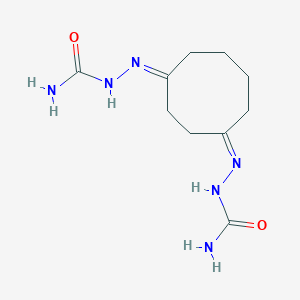
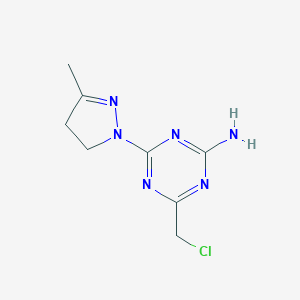
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
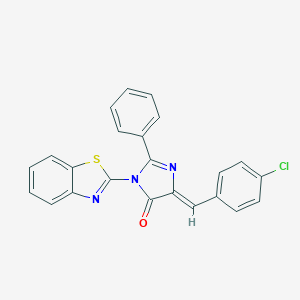

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
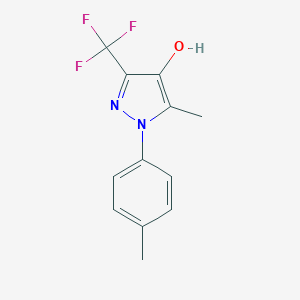
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)